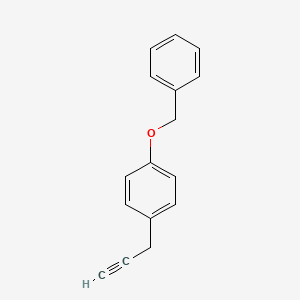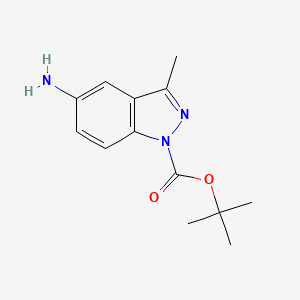
2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanenitrile
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a similar compound, “Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate”, has been analyzed . It has a molecular weight of 276.14 g/mol . The InChI code is 1S/C15H21BO4/c1-14(2)15(3,4)20-16(19-14)12-8-6-11(7-9-12)10-13(17)18-5/h6-9H,10H2,1-5H3 .Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound, “Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate”, have been reported .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
A Practical Synthesis Approach : Research has explored practical synthesis methods for related compounds, demonstrating the importance of efficient, scalable synthesis techniques in chemical manufacturing. Such methods are crucial for the production of intermediates used in pharmaceuticals, highlighting the compound's relevance in drug synthesis and material science (Qiu et al., 2009).
Biological Activity and Applications
Biological Activity and Drug Design : The chemistry of similar compounds has been reviewed, emphasizing their role as building blocks in the synthesis of heterocyclic compounds and dyes. This suggests potential applications in drug design and development, where the compound could serve as a precursor or an intermediate in creating bioactive molecules with therapeutic properties (Gomaa & Ali, 2020).
Environmental Impact and Degradability
Environmental Considerations : The environmental persistence and effects of structurally related compounds, such as organophosphonates, have been discussed, shedding light on the environmental relevance, biodegradability, and removal challenges in wastewater treatment plants. This underscores the importance of understanding the environmental impact and degradation pathways of chemical compounds used in various industries (Rott, Steinmetz, & Metzger, 2018).
Safety and Hazards
Wirkmechanismus
Target of Action
Compounds with similar structures are often used as reagents in organic synthesis .
Mode of Action
Similar compounds are known to participate in borylation reactions . In these reactions, the boron atom in the dioxaborolane group can form bonds with other atoms, facilitating the formation of new compounds .
Biochemical Pathways
It’s worth noting that boronic acids and their derivatives, such as this compound, are often used in the synthesis of pharmaceuticals and biologically active compounds . Therefore, they may indirectly influence various biochemical pathways through the final products they help synthesize.
Pharmacokinetics
In this case, the dioxaborolane group may influence the compound’s solubility, absorption, and distribution .
Result of Action
As a reagent in organic synthesis, its primary role is likely to facilitate the formation of new compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a sealed, dry environment at room temperature . Exposure to air, light, or moisture may affect its stability and efficacy .
Eigenschaften
IUPAC Name |
2-methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BNO2/c1-14(2,11-18)12-7-9-13(10-8-12)17-19-15(3,4)16(5,6)20-17/h7-10H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOJSFBFKRCJTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)(C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901136716 | |
| Record name | α,α-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901136716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082066-30-5 | |
| Record name | α,α-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1082066-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α,α-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901136716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


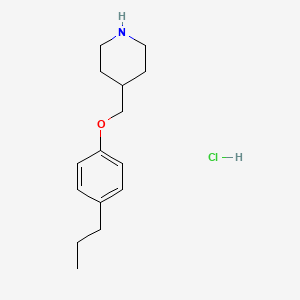
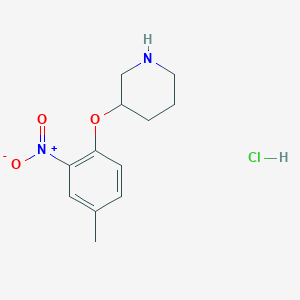
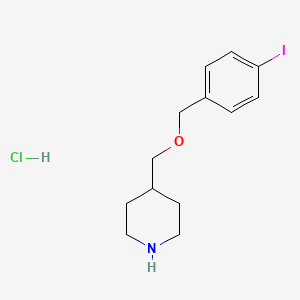
![3-[(2-Isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397711.png)
![3-[(2,6-Difluorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1397714.png)
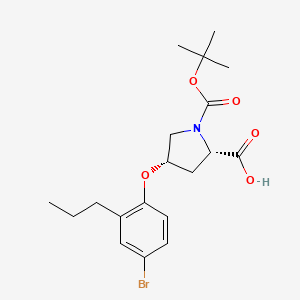
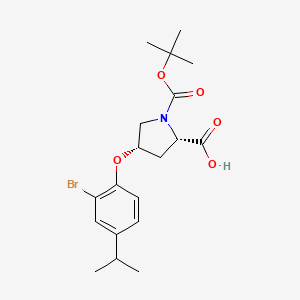
![3-[(4-Propylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397717.png)
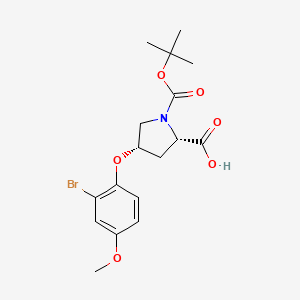
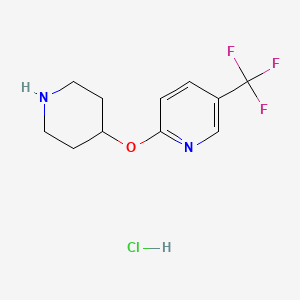
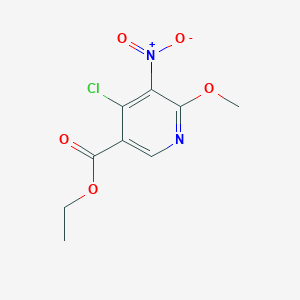
![Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate](/img/structure/B1397726.png)
